N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Descripción
N-[(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a Schiff base derivative featuring a pyrazole core substituted with benzyl and methyl groups at positions 1, 3, and 5, respectively. The methylidene hydroxylamine group at position 4 introduces a reactive imine (-C=N-) bond conjugated to a hydroxylamine (-NHOH) moiety. While its exact applications remain understudied in the provided literature, structurally related compounds (e.g., N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides) exhibit notable antiproliferative activity, making this compound a candidate for exploration in medicinal chemistry .
Propiedades
IUPAC Name |
(NE)-N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-13(8-14-17)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJINSLINBVDJQ-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole
Formylation at the 4-Position of Pyrazole
- The 4-formyl derivative of 1-benzyl-3,5-dimethyl-1H-pyrazole is prepared using the Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl3) and dimethylformamide (DMF) as reagents.
- Reaction conditions typically involve heating at 90–120 °C to facilitate electrophilic substitution at the 4-position of the pyrazole ring.
- The formyl group introduction is sensitive; for example, the formyl group is labile and can be eliminated under basic conditions.
Condensation with Hydroxylamine
- The aldehyde intermediate reacts with hydroxylamine hydrochloride or free hydroxylamine in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding oxime, which is the this compound.
- This condensation reaction typically occurs in ethanol or methanol at room temperature or slightly elevated temperatures.
- The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the imine (oxime) linkage.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 3,5-dimethyl-1H-pyrazole + benzyl bromide, base | 1-benzyl-3,5-dimethyl-1H-pyrazole |
| 2 | POCl3/DMF, 90–120 °C | 4-formyl-1-benzyl-3,5-dimethyl-1H-pyrazole |
| 3 | Hydroxylamine, base, EtOH or MeOH, RT | This compound |
Analytical and Purification Considerations
- The formation of the oxime is confirmed by spectroscopic methods such as FT-IR (appearance of C=N stretching), ^1H NMR (imine proton signals), and mass spectrometry.
- Purity is typically assessed by HPLC, with final products often exceeding 95% purity.
- Crystallization or chromatographic techniques are used for purification.
Research Findings and Optimization Notes
- Alkylation of pyrazole with benzyl bromide is straightforward and high-yielding.
- Formylation via Vilsmeier-Haack is the preferred method for introducing the aldehyde at the 4-position, although care must be taken to avoid conditions that cause loss of the formyl group.
- The condensation with hydroxylamine is generally efficient under mild conditions.
- No significant alternative preparation methods for the hydroxylamine derivative have been reported, indicating this classical approach is standard.
- The compound and its analogs have been studied for biological activities, emphasizing the importance of purity and structural integrity during synthesis.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Key Observations |
|---|---|---|
| Pyrazole alkylation | Benzyl bromide, base (e.g., K2CO3), solvent | High yield, clean reaction |
| Formylation (Vilsmeier-Haack) | POCl3, DMF, 90–120 °C | Efficient 4-formylation, labile aldehyde |
| Oxime formation (condensation) | Hydroxylamine, base, EtOH/MeOH, RT | Smooth reaction, confirmed by IR/NMR |
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, often in the presence of a base or catalyst.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine derivatives, particularly in their antiproliferative effects against cancer cell lines. For instance, related compounds have been shown to exhibit significant antiproliferative activity in the MIA PaCa-2 pancreatic cancer cell line. These compounds not only demonstrated submicromolar activity but also good metabolic stability, suggesting their viability as drug candidates .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy as a therapeutic agent. Preliminary structure–activity relationship (SAR) studies have identified specific modifications that enhance antiproliferative activity while maintaining metabolic stability .
Table 1: Structure-Activity Relationship Insights
| Compound | Modifications | Antiproliferative Activity | Metabolic Stability |
|---|---|---|---|
| 23 | Benzamide core | Submicromolar | High |
| 22 | Hydroxylamine derivative | Submicromolar | Moderate |
Autophagy Modulation
The modulation of autophagy presents a promising avenue for cancer therapy. The ability of this compound to selectively impair autophagic flux in nutrient-deprived conditions suggests that it could be used to target cancer cells more effectively than traditional therapies .
Implications for Cancer Treatment
The therapeutic implications are significant; by disrupting the survival mechanisms employed by cancer cells through autophagy inhibition, these compounds may enhance the efficacy of existing treatments or serve as standalone therapies in specific contexts.
Future Research Directions
Further research is warranted to explore:
- The full range of biological activities associated with this compound.
- Detailed pharmacokinetic and pharmacodynamic profiles.
- Clinical trials to assess safety and efficacy in human subjects.
Mecanismo De Acción
The mechanism of action of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. The pyrazole ring is known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The pyrazole scaffold is a versatile pharmacophore, and modifications at position 4 significantly influence biological activity. Below, we compare N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine with its closest structural analogs, focusing on substituent effects and reported bioactivity.
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides
- Structure : Features a benzamide group (-CONHPh) at position 3.
- Bioactivity: Demonstrated submicromolar antiproliferative activity (IC50 < 1 μM) in MIA PaCa-2 pancreatic cancer cells . Inhibited mTORC1 signaling and increased basal autophagy, with compounds 22 and 23 disrupting autophagic flux under stress conditions (e.g., LC3-II accumulation) .
- Mechanism : The benzamide group likely engages in hydrogen bonding with mTORC1 or autophagy-related targets, though exact binding interactions remain uncharacterized.
This compound
- Structure : Replaces the benzamide with a methylidene hydroxylamine group (-CH=N-NHOH).
- The imine bond could enhance electrophilicity, increasing reactivity toward biological nucleophiles (e.g., cysteine residues in enzymes).
- Limitations: No direct antiproliferative or mechanistic data are available in the provided evidence. However, structural parallels suggest possible mTORC1 or autophagy modulation, warranting experimental validation.
Key Structural and Functional Differences
Research Implications and Gaps
- Structural Optimization : The hydroxylamine derivative’s reactivity may require stabilization (e.g., prodrug formulations) to mitigate metabolic instability.
- Mechanistic Studies : Comparative profiling against benzamide derivatives in mTORC1/autophagy assays could elucidate substituent-driven mechanistic shifts.
- SAR Exploration : Introducing electron-donating/withdrawing groups on the hydroxylamine moiety may refine target selectivity.
Actividad Biológica
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C15H18N3O
- Molecular Weight : 274.33 g/mol
- CAS Number : 956266-07-2
Anticancer Activity
Recent studies have highlighted the potential of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a related class of compounds, as autophagy modulators with anticancer properties. These compounds have demonstrated submicromolar antiproliferative activity against cancer cell lines, specifically MIA PaCa-2 cells, which are pancreatic cancer cells.
- mTORC1 Inhibition : The compounds reduce mTORC1 activity, a critical regulator of cell growth and metabolism. This inhibition leads to increased autophagy at basal levels.
- Disruption of Autophagic Flux : Under starvation/refeed conditions, these compounds interfere with mTORC1 reactivation and the clearance of LC3-II, a marker of autophagy. This results in the accumulation of LC3-II and abnormal autophagic structures within the cells .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the benzamide core structure can significantly influence biological activity. For instance:
- Substituents on the benzene ring : Different substituents can enhance or diminish antiproliferative effects.
- Alkyl groups on the pyrazole ring : Variations in alkyl chain length and branching affect metabolic stability and potency.
Case Studies
Several case studies have investigated the biological effects of related pyrazole derivatives:
| Study | Compound | Cell Line | Key Findings |
|---|---|---|---|
| 1 | Compound 23 | MIA PaCa-2 | Submicromolar antiproliferative activity; reduced mTORC1 reactivation |
| 2 | Compound 22 | MIA PaCa-2 | Increased basal autophagy; impaired autophagic flux under nutrient stress |
These findings suggest that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides may selectively target cancer cells under metabolic stress while sparing normal cells, highlighting their therapeutic potential in cancer treatment.
Q & A
Basic Research Question
- Cell Lines : Use pancreatic (MIA PaCa-2) or similar cancer cell lines, with ARPE-19 (normal) cells as a toxicity control .
- Viability Assays : MTT or resazurin reduction at 48–72 hours. Include:
- Positive Control : Cisplatin or chloroquine (10 µM).
- Vehicle Control : DMSO (<0.1%).
- Dose Range : Test 0.1–100 µM to determine IC50 (e.g., submicromolar activity indicates potency) .
Advanced Design : Combine with autophagy inducers (e.g., rapamycin) to study synergy under nutrient-deprived conditions .
How does this compound modulate mTORC1 signaling and autophagy pathways under nutrient-varying conditions?
Advanced Research Question
- Basal Conditions : Inhibits mTORC1 (measured via p-S6K1 reduction) and increases basal autophagy (LC3-II accumulation) .
- Starvation/Refeed : Disrupts autophagic flux by blocking mTORC1 reactivation. Monitor LC3-II turnover via Western blot with lysosomal inhibitors (bafilomycin A1) .
- Experimental Setup :
- Nutrient Deprivation : Incubate cells in EBSS buffer for 2 hours.
- Refeeding : Replace with complete media; track LC3-II clearance over 1–4 hours .
What in vitro ADME models are appropriate for assessing its metabolic stability, and which CYP isoforms are involved in its metabolism?
Advanced Research Question
- Microsomal Stability : Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 minutes. Quantify parent compound loss via LC-MS .
- CYP Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). Evidence from related hydroxylamines suggests CYP1A2 and CYP2E1 involvement .
- Metabolite ID : High-resolution MS/MS to detect hydroxylated or demethylated products .
What strategies can resolve discrepancies in biological activity data between structural analogs?
Advanced Research Question
- SAR Analysis : Compare analogs with variations in benzyl substituents or hydroxylamine positioning. For example, bulky groups may enhance mTORC1 inhibition but reduce solubility .
- Mechanistic Profiling : Use phosphoproteomics to identify off-target kinase effects.
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities for mTOR or autophagy-related proteins (e.g., Beclin-1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
